molecular formula C8H10N4O B1646152 1-(Pyrazin-2-YL)piperazin-2-one

1-(Pyrazin-2-YL)piperazin-2-one

Cat. No.: B1646152
M. Wt: 178.19 g/mol
InChI Key: OWUORVDVLOFZBK-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a pyrazine ring at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Piperazinone derivatives are widely studied for their biological activities, including CNS modulation, antimicrobial effects, and enzyme inhibition .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1-pyrazin-2-ylpiperazin-2-one

InChI

InChI=1S/C8H10N4O/c13-8-6-10-3-4-12(8)7-5-9-1-2-11-7/h1-2,5,10H,3-4,6H2

InChI Key

OWUORVDVLOFZBK-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)C2=NC=CN=C2

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

Aromatic Heterocycle Substitution
The substitution of the pyrazine ring with other aromatic systems significantly alters physicochemical and biological properties:

Compound Name Aromatic Group Molecular Formula Molecular Weight Key Properties/Applications
1-(Pyridin-2-yl)piperazin-2-one Pyridine C₉H₁₀N₃O 178.20 Intermediate in drug synthesis; limited toxicity data
1-(Thiophen-2-yl)piperazin-2-one Thiophene C₈H₁₀N₂OS 182.24 Potential sulfur-mediated redox activity; used in organic synthesis
1-(3-Chlorophenyl)piperazin-2-one Chlorophenyl C₁₀H₁₀ClN₂O 224.65 Increased lipophilicity; explored in CNS-targeting agents

Key Observations :

  • Electronic Effects : Pyrazine (two nitrogen atoms) introduces stronger electron-withdrawing effects compared to pyridine (one nitrogen) or thiophene (sulfur), influencing reactivity and binding interactions .
  • Bioavailability : Halogenated derivatives (e.g., chloro, fluoro) exhibit enhanced membrane permeability due to increased lipophilicity .

Functional Group Modifications

Substituent Effects on Piperazinone Core:

  • Trifluoromethoxy Phenyl : Compounds such as (5S)-5-butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one (MW: 504.52) demonstrate improved target selectivity in enzyme inhibition studies .

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